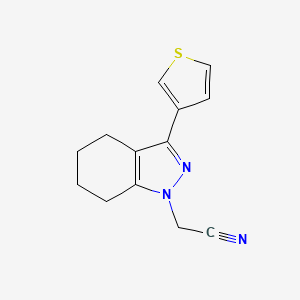
2-(3-(チオフェン-3-イル)-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)アセトニトリル
説明
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス用途
チエノチオフェン誘導体は、ウイルスの複製を阻害する能力を持つため、潜在的な抗ウイルス剤として特定されています。 これらの化合物のユニークな構造は、ウイルスタンパク質に結合してその機能を阻害することを可能にし、新しい抗ウイルス薬の開発に不可欠になる可能性があります .
抗腫瘍活性
チエノチオフェン誘導体の抗腫瘍特性は、がん細胞の増殖と増殖を阻害する能力に由来します。 研究によると、これらの化合物はがん細胞のアポトーシスを誘導することが示されており、がん治療のための有望な候補となっています .
抗菌性
チエノチオフェン化合物の抗菌効果は、細菌細胞壁を標的として破壊する能力によるもので、細菌の増殖を阻害します。 これは、抗生物質耐性菌との闘いにおいて非常に重要です .
半導体用途
安定で電子豊富な構造を持つため、チエノチオフェン誘導体は半導体の製造に使用されています。 特に有機電界効果トランジスタ(OFET)や太陽電池に有用であり、電子デバイスの進歩に貢献しています .
エレクトロルミネッセンス材料
チエノチオフェン誘導体は、エレクトロルミネッセンス材料の開発にも使用されています。 これらの材料は、電流が印加されると光を放出し、有機発光ダイオード(OLED)やその他のディスプレイ技術の開発に不可欠です .
生物活性
The compound 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is . The structure features a thiophene ring and an indazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 2098051-04-6 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the indazole ring : This is achieved through cyclization reactions.
- Introduction of the thiophene group : This can be done via substitution reactions.
- Finalizing with acetonitrile attachment : This step often involves nucleophilic substitution to attach the acetonitrile group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indazole and thiophene structures. For example:
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction mechanisms.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties . Thiophene derivatives have been shown to possess activity against a range of pathogens:
- Research indicates that related compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
Neuroprotective Effects
There is emerging evidence that certain indazole derivatives may offer neuroprotective benefits :
- In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage . This could have implications for treating neurodegenerative diseases.
The biological activity of 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes such as kinases or proteases.
- Receptor Modulation : Binding to various receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission.
- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses in cells.
Study 1: Anticancer Activity
A recent study evaluated the effect of the compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity .
特性
IUPAC Name |
2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVCDMLLBPOBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC#N)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















